molecular formula C19H13N2NaO5S B1667795 Brilliant sulfaflavine CAS No. 2391-30-2

Brilliant sulfaflavine

Cat. No. B1667795
CAS RN: 2391-30-2
M. Wt: 404.4 g/mol
InChI Key: HYLDLLCHFLSKAG-UHFFFAOYSA-M
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Description

Brilliant Sulfaflavine is an organic sodium salt having 6-amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonate as the counterion . It is used as the displacement dye in the yellowsolve I method for fibrin . It has a role as a histological dye .


Molecular Structure Analysis

The molecular formula of Brilliant Sulfaflavine is C19H13N2NaO5S . Its molecular weight is 404.4 g/mol . The IUPAC name is sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate .

Scientific Research Applications

Applications in Spray Deposition Assessment

  • Spray Droplet Collectors : BSF was used to assess spray deposition on different collectors, including stainless steel screens and nylon screens. It was found that stainless steel screens recovered more than 70% of BSF, while nylon screens showed less than 50% recovery for dynamically discharged droplets (You, Zhu, & Abbott, 2019).

  • Solute Dispersion in Porous Media : A study utilized BSF in a two-dimensional water flow tank to investigate subsurface water movement and solute transport processes. The methodology applied represents a valuable tool in assessing microdispersion phenomena in porous media (Inoue, Takenouti, Kobayashi, Suzuki, & Tanaka, 2011).

Applications in Biological Studies

Applications in Environmental and Agricultural Research

  • Fluorescent Tracer in Agriculture : BSF was evaluated for its photostability and suitability as a tracer in simulating long-distance atmospheric transport of herbicides. It was found to be the most persistent among the tested chemicals, degrading only 11.3% after 8 hours of exposure to sunlight (Cai & Stark, 1997).

  • Tracer for Pesticide Spray Deposition : In another study, BSF was selected as the most appropriate tracer for assessing pesticide spray deposition and drift, due to its high extraction efficiency and stability in sunlight (Alves, Cunha, & Palladini, 2014).

Other Applications

  • Chemiluminescence Analysis : A study described a chemiluminescence system using BSF for the selective determination of iron(II) and chromium(III), demonstrating its potential in analytical chemistry applications (Yamada, Sudo, & Suzuki, 1985).

Future Directions

While specific future directions for Brilliant Sulfaflavine were not found in the search results, its use as a fluorescent tracer in research, particularly for studying the application rate of foliar fungicides when applied to soybeans for the control of rust , suggests potential for continued use and exploration in similar applications.

properties

IUPAC Name

sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S.Na/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26;/h2-9H,20H2,1H3,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLDLLCHFLSKAG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883842
Record name 1H-Benz[de]isoquinoline-5-sulfonic acid, 6-amino-2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilliant sulfaflavine

CAS RN

2391-30-2
Record name Brilliant sulfaflavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[de]isoquinoline-5-sulfonic acid, 6-amino-2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benz[de]isoquinoline-5-sulfonic acid, 6-amino-2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-amino-2,3-dihydro-1,3-dioxo-2-(p-tolyl)-1H-benz[de]isoquinoline-5-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRILLIANT SULFAFLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMU8D3RA53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
K You, H Zhu, JP Abbott - Transactions of the ASABE, 2019 - elibrary.asabe.org
The fluorescent dye Brilliant Sulfaflavine (BSF, CAS 2391-30-2) was investigated to determine its photo-stability and recovery on five spray deposition collectors: white plastic plate, …
Number of citations: 9 elibrary.asabe.org
SS Cai, JD Stark - Journal of Environmental Science & Health Part …, 1997 - Taylor & Francis
A fluorescent method for the determination of rhodamine B (RhB) and brilliant sulfaflavine (BSF) dual tracers on cotton string collectors and in spray tank solutions was developed for the …
Number of citations: 8 www.tandfonline.com
M Yamada, T Nakada, S Suzuki - Analytica Chimica Acta, 1983 - Elsevier
… The emission produced by sulfite on oxidation by permanganate in acidic solution in the presence of riboflavin phosphate or brilliant sulfaflavine is used to determine 0.9-35 ng of sulfite. …
Number of citations: 117 www.sciencedirect.com
SS Cai, JD Stark - Journal of Environmental Science & Health Part …, 1997 - Taylor & Francis
… Brilliant Sulfaflavine in Glass Beakers: Solutions (0.1 ml) containing 10 ppm Rhodamine B and 2 ppm Brilliant Sulfaflavine … , Eosine, Rhodamine and Brilliant sulfaflavine and with 0.1 M …
Number of citations: 57 www.tandfonline.com
HM Shapiro, ER Schildkraut… - … of Histochemistry & …, 1976 - journals.sagepub.com
… of ethidium bromide (EB), brilliant sulfaflavine and a blue fluorescent stilbene disulfonic acid … from LN (366 leads to 470 nm), brilliant sulfaflavine (420 leads to 520 nm) and EB exicted …
Number of citations: 86 journals.sagepub.com
G Pergher - Transactions of the ASAE, 2001 - elibrary.asabe.org
… radiation measurements), and recommended Brilliant Sulfaflavine as the most stable dye. … of Brilliant Sulfaflavine. Paper targets were treated with 0.3 ml Brilliant Sulfaflavine solution (at …
Number of citations: 109 elibrary.asabe.org
DA Freeman, HA Crissman - Stain Technology, 1975 - Taylor & Francis
… Although an earlier report has suggested brilliant sulfaflavine as a quantitative protein dye for cells on slides (Ruch 1970), in this investigation, the dye was found unsatisfactory for …
Number of citations: 47 www.tandfonline.com
H Zhu, RC Derksen, CR Krause, RD Fox, RD Brazee… - 2005 - Citeseer
… salt; Brilliant Sulfaflavine and Eosin were the yellowish free acid dyes. Solution samples were prepared in two steps for fluorescent intensity analysis. The first step was to produce an …
Number of citations: 53 citeseerx.ist.psu.edu
F Wang, W Ckurshumova, J Liu, M Fefer… - Journal of Colloid and …, 2021 - Elsevier
… Sessile drops on parafilm and containing polyelectrolyte complex and copper chlorophyllin or Brilliant Sulfaflavine, an anionic water-soluble dye, were dried to form deposits that were …
Number of citations: 1 www.sciencedirect.com
D Stadler, M Sta¨ hli, P Aeby… - Soil science society of …, 2000 - Wiley Online Library
… In addition, the Brilliant Sulfaflavine distribution in the sections of the frozen soil monolith was determined with the fluorescence imaging technique, making use of the fluorescent feature …
Number of citations: 89 acsess.onlinelibrary.wiley.com

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